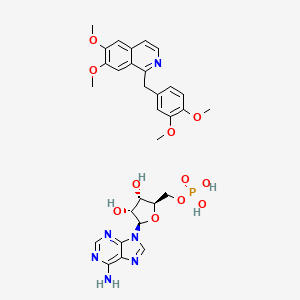

Papaverine adenylate

説明

特性

CAS番号 |

39024-96-9 |

|---|---|

分子式 |

C30H35N6O11P |

分子量 |

686.6 g/mol |

IUPAC名 |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline |

InChI |

InChI=1S/C20H21NO4.C10H14N5O7P/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h5-8,10-12H,9H2,1-4H3;2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t;4-,6-,7-,10-/m.1/s1 |

InChIキー |

BAJNONMTXYJRMJ-LPEHXXKESA-N |

異性体SMILES |

COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |

正規SMILES |

COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |

製品の起源 |

United States |

Molecular Mechanisms of Action of Papaverine and Its Adenylate Derivative

Inhibition of Phosphodiesterase (PDE) Isoforms

A primary mechanism of papaverine (B1678415) is the inhibition of phosphodiesterase (PDE) enzymes. patsnap.comdrugbank.com PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides, namely cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby regulating a vast array of cellular processes. pnas.orgnih.govsigmaaldrich.com By inhibiting these enzymes, papaverine leads to the accumulation of intracellular cAMP and cGMP. patsnap.complos.org

Specificity towards Phosphodiesterase 10A (PDE10A) and other Isoforms

Papaverine is recognized as a potent and specific inhibitor of phosphodiesterase 10A (PDE10A). snmjournals.orgtandfonline.comnih.govahajournals.org PDE10A is unique in its ability to hydrolyze both cAMP and cGMP and is highly expressed in the striatum of the brain. nih.govahajournals.organe.pl The inhibitory effect of papaverine on PDE10A has been a focal point of research, particularly for its potential implications in neurological disorders. snmjournals.orgnih.gov Studies have shown that papaverine can increase cAMP levels in the striatum, a key area for motor and cognitive control. ane.pl

While papaverine demonstrates high potency for PDE10A, it is also considered a non-selective PDE inhibitor, affecting other PDE isoforms as well. plos.orgfrontiersin.orgnih.gov Different PDE families exhibit varying specificities for cAMP or cGMP. sigmaaldrich.comfrontiersin.org For instance, PDE4, 7, and 8 are specific for cAMP, while PDE5, 6, and 9 are specific for cGMP. sigmaaldrich.comfrontiersin.org Other families, including PDE1, 2, 3, 10, and 11, can hydrolyze both cyclic nucleotides. tandfonline.comfrontiersin.org Research indicates that papaverine's broad inhibitory profile contributes to its wide-ranging physiological effects. plos.org For example, it has a weak inhibitory effect on PDE8, with an IC50 of 174 μM. pnas.org

The table below summarizes the specificity of various PDE families.

| PDE Family | Substrate Specificity |

| PDE1, PDE2, PDE3, PDE10, PDE11 | cAMP and cGMP |

| PDE4, PDE7, PDE8 | cAMP |

| PDE5, PDE6, PDE9 | cGMP |

Impact on Cyclic Nucleotide Metabolism: Accumulation of cAMP and cGMP

By inhibiting PDEs, papaverine effectively increases the intracellular concentrations of cAMP and cGMP. patsnap.complos.orgnih.gov These cyclic nucleotides act as crucial second messengers in numerous signal transduction pathways. patsnap.comnih.gov The accumulation of cAMP activates protein kinase A (PKA), while elevated cGMP activates protein kinase G (PKG). patsnap.com

The activation of these kinases leads to the phosphorylation of various downstream target proteins. patsnap.com In smooth muscle cells, this cascade of events results in a decrease in intracellular calcium levels, leading to muscle relaxation and vasodilation. patsnap.complos.org Research has demonstrated that papaverine-induced increases in cAMP and cGMP are central to its vasodilatory effects. plos.org Furthermore, studies on human saphenous veins have shown that papaverine's inhibition of norepinephrine-induced contraction is associated with increased phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a downstream target of the cAMP and cGMP signaling pathways. nih.gov In bovine spermatozoa, papaverine has been shown to promote the phosphorylation of Erk1 and Erk2, events linked to cAMP-mediated processes. nih.gov

Modulation of Intracellular Calcium Dynamics

Papaverine also directly influences intracellular calcium (Ca2+) dynamics, a critical factor in muscle contraction and cellular signaling. drugbank.comnih.gov

Direct Calcium Channel Blockade Effects

Papaverine exhibits direct blocking effects on calcium channels. patsnap.comdrugbank.com It has been shown to inhibit the influx of Ca2+ through voltage-dependent L-type calcium channels in a concentration-dependent manner. nih.gov This blockade contributes to the relaxation of smooth muscle by preventing the entry of calcium required for contraction. patsnap.commayoclinic.org Studies on guinea pig tracheal smooth muscle cells revealed that papaverine not only reduces the maximal conductance of the Ca2+ current but also shifts the inactivation curve to more negative membrane potentials. nih.gov This effect appears to be independent of its PDE-inhibiting action, as other PDE inhibitors did not replicate this direct channel blockade. nih.gov

Interaction with Adenosine Receptor Systems

Allosteric or Orthosteric Modulation of Adenosine Receptors

The interaction of papaverine with adenosine receptors is a subject of some debate within the scientific community. While some sources suggest that papaverine's vasodilatory effects may be amplified through interactions with the adenosine receptor system, others contend that its mechanism of inducing maximal hyperemia does not involve the adenosine A2a receptors. patsnap.comresearchgate.net There is a noted drug interaction between papaverine and adenosine, where the risk of QT prolongation can be increased when they are co-administered. drugbank.comdrugs.com However, this is distinct from a direct modulatory action on the receptor itself. In contrast, more direct evidence exists for papaverine's interaction with other receptor types, such as its competitive inhibition of alpha 2-adrenergic receptors. nih.gov

Downstream Signaling Consequences of Adenosine Receptor Engagement

Given the inconclusive evidence for direct and significant engagement of papaverine with adenosine receptors, the specific downstream signaling consequences of such an interaction are not well-established in the current scientific literature.

Influence on Adenylate Cyclase Activity

Papaverine's primary influence on the cyclic adenosine monophosphate (cAMP) pathway is not through the direct stimulation of adenylate cyclase, the enzyme responsible for cAMP synthesis. ucl.ac.uklookformedical.com Instead, its principal mechanism is the inhibition of phosphodiesterase (PDE) enzymes, particularly the PDE10A subtype. wikipedia.orgmdpi.comwikipedia.org By inhibiting these enzymes, papaverine prevents the degradation of cAMP, leading to its accumulation within the cell. patsnap.commdpi.com However, it is noteworthy that at least one study conducted on rat and rabbit penile and aortic tissues found that papaverine had no effect on either cAMP or cGMP synthesis, suggesting that its mechanisms may be tissue-specific or differ from other vasodilators like Vasoactive Intestinal Polypeptide (VIP). ucl.ac.uk

Regulation of Protein Kinase Activity

A major consequence of the elevated intracellular levels of cyclic nucleotides, resulting from papaverine's inhibition of phosphodiesterases, is the activation of protein kinases. The increase in cAMP directly leads to the activation of Protein Kinase A (PKA). patsnap.commdpi.commdpi.com Similarly, the accumulation of cyclic guanosine monophosphate (cGMP) results in the activation of Protein Kinase G (PKG). patsnap.commdpi.com This activation is a central component of papaverine's cellular action, translating the signal of increased second messengers into a cascade of phosphorylation events. patsnap.commdpi.com Research has shown that papaverine's anti-inflammatory and neuroprotective effects are mediated through the PKA signaling pathway. mdpi.com

The activation of PKA and PKG initiates a series of phosphorylation cascades that affect numerous cellular substrates and pathways. For instance, PKA activation can lead to the phosphorylation of transcription factors such as the cAMP response element-binding protein (CREB). mdpi.comjneurosci.org In the striatum, inhibition of PDE10A by papaverine has been shown to robustly increase the phosphorylation of Dopamine- and cAMP-regulated phosphoprotein 32 (DARPP-32) and the glutamate (B1630785) receptor subunit GluR1, key events in dopaminergic signaling. jneurosci.org Furthermore, the PKA-dependent signaling of papaverine has been linked to the modulation of other critical pathways, including the MEK/ERK pathway, which can influence viral replication and inflammatory responses. researchgate.netasm.org

Activation of Protein Kinase A (PKA) and Protein Kinase G (PKG)

Effects on Mitochondrial Respiration and Bioenergetics

Recent research has uncovered a significant, and potentially independent, mechanism of action for papaverine involving direct effects on mitochondria. It has been demonstrated that papaverine can inhibit the mitochondrial electron transport chain at Complex I. wikipedia.orgpnas.orgxstrahl.com This inhibition of mitochondrial function leads to a decrease in oxygen consumption by cells. pnas.org In the context of solid tumors, this reduction in oxygen demand can alleviate tumor hypoxia, thereby increasing the efficacy of radiation therapy. pnas.orgxstrahl.comtargetedonc.com Interestingly, studies have indicated that it is possible to create derivatives of papaverine that retain this mitochondrial inhibitory activity while lacking the PDE10A inhibitory effects, suggesting these are two distinct molecular actions of the papaverine molecule. pnas.org Some studies also propose that the alteration of mitochondrial complex I by papaverine may be a downstream effect of PDE10A inhibition and subsequent changes in cAMP levels. mdpi.com In experiments with cells exhibiting mitochondrial defects, papaverine has been shown to dose-dependently stimulate Complex I-dependent ATP synthesis in cells where this process was inhibited. google.com

Inhibition of Mitochondrial Complex I Activity

Papaverine has been identified as an inhibitor of mitochondrial complex I. pnas.orgnih.govxstrahl.com This action is considered an "off-target effect," distinct from its classical role as a phosphodiesterase inhibitor. pnas.org The inhibition is reversible and competitive, with research suggesting that papaverine dose-dependently blocks the binding site of rotenone, a well-known complex I inhibitor. nih.govmdpi.com In comparative studies, papaverine was found to be a more potent mitochondrial inhibitor than rotenone. mdpi.com For instance, in a murine mammary cancer cell line (EO771), papaverine exposure for 150 minutes reduced the oxygen consumption rate to 50%, an effect comparable to rotenone. mdpi.com However, unlike cells treated with rotenone, those exposed to papaverine showed a restoration of mitochondrial function, indicating the reversibility of the inhibition. mdpi.com Further research has indicated that papaverine is the most potent inhibitor of complex I and NADH-linked mitochondrial respiration among several related compounds tested, second only to rotenone. nih.gov This inhibition of mitochondrial function has been observed across a wide panel of cancer and normal cell lines. pnas.org Genetic evidence confirms that papaverine's effects are directly due to its inhibition of mitochondrial complex I. nih.govxstrahl.com

Table 1: Research Findings on Papaverine's Inhibition of Mitochondrial Complex I

| Cell Line/Model | Key Finding | Reference |

|---|---|---|

| Murine mammary cancer (EO771) | Reduced oxygen consumption rate to 50% after 150 min exposure; effect was reversible. | mdpi.com |

| Various cancer and normal cells | Found to decrease mitochondrial function in all 28 cell lines tested. | pnas.org |

| A549 cells | Engineered cells with rotenone-resistant NDI1 confirmed that papaverine radiosensitizes through complex I inhibition. | pnas.org |

Alterations in Cellular Energy Metabolism Pathways

The inhibition of mitochondrial complex I by papaverine leads to significant alterations in cellular energy metabolism. pnas.orgnih.gov By targeting mitochondrial respiration, papaverine causes a reduction in the cells' demand for oxygen. nih.govxstrahl.com This decrease in the oxygen consumption rate (OCR) prompts a shift in cellular energy production. pnas.org Specifically, papaverine was identified in a high-throughput screen as a drug that redirects energy metabolism from mitochondrial respiration toward glycolysis. nih.gov This effect is indicated by its ability to slow the growth of cells in media containing only galactose as a carbon source, a condition that forces reliance on mitochondrial function. pnas.org The metabolic shift induced by papaverine is believed to be a key mechanism behind its potential therapeutic applications, such as sensitizing hypoxic tumors to radiation therapy by alleviating the low-oxygen conditions within the tumor. pnas.orgnih.gov The drug's ability to transiently reduce tumor hypoxia provides a potential therapeutic window for more effective treatments. pnas.org

Table 2: Effects of Papaverine on Cellular Energy Metabolism

| Study Type | Observation | Implication | Reference |

|---|---|---|---|

| In vitro cell growth assay | Slowed cell growth in galactose-only media. | Indicates inhibition of mitochondrial function. | pnas.org |

| High-throughput screen | Identified as a compound that shifts metabolism from respiration to glycolysis. | Potential therapeutic use in diseases involving oxidative damage. | nih.gov |

Interplay with Other Signal Transduction Pathways

Phosphatidylinositol-3-Kinase/Protein Kinase B (PI3K/Akt) Pathway Modulation

Papaverine has been shown to modulate the Phosphatidylinositol-3-Kinase/Protein Kinase B (PI3K/Akt) signaling pathway, a critical route for cell survival, proliferation, and angiogenesis. nih.govmdpi.comjbuon.comup.ac.za Research indicates that papaverine's inhibition of phosphodiesterase 10A (PDE10A) leads to an accumulation of cyclic adenosine 3', 5'-monophosphate (cAMP), which in turn affects multiple downstream pathways, including PI3K/Akt. nih.govup.ac.zadntb.gov.uanih.gov Studies using human prostate cancer (PC-3) cells demonstrated that papaverine treatment resulted in a dose-dependent downregulation of both PI3K and the phosphorylated, active form of Akt. jbuon.com This downregulatory effect on the PI3K/Akt pathway has been observed in various cancer cell lines. mdpi.commdpi.com The PI3K/Akt pathway is known to be frequently upregulated in tumorigenic cells, and its modulation by papaverine is a significant aspect of the compound's anti-tumor properties. jbuon.comup.ac.za Interestingly, while VEGF receptor 2 (VEGF R2) often mediates growth signals via the PI3K/Akt pathway, papaverine appears to downregulate the pathway through alternative mechanisms, as it does not significantly alter VEGF R2 expression. mdpi.comup.ac.za

Table 3: Papaverine's Modulation of the PI3K/Akt Pathway

| Cell Line | Observed Effect | Reference |

|---|---|---|

| Prostate Carcinoma (PC-3) | Dose-dependent downregulation of PI3K and phospho-Akt expression. | jbuon.com |

| Prostate Carcinoma (PC-3) | Downregulation of PI3K, phosphorylated Akt, and NFκB expression. | mdpi.com |

Mammalian Target of Rapamycin (B549165) (mTOR) Pathway Interactions

The mammalian target of rapamycin (mTOR) pathway, a key regulator of cell growth, proliferation, and metabolism, is also influenced by papaverine. nih.govup.ac.zaup.ac.za The mTOR pathway interacts with the PI3K/Akt pathway and is also subject to cross-signaling from the cAMP pathway, which is elevated by papaverine. nih.govmdpi.commdpi.com The antiproliferative effects of papaverine may be mediated through its impact on cAMP, which could then inhibit raptor-mTOR signaling, although this mechanism is not yet fully understood. mdpi.commdpi.com Research has shown that in several cancer cell lines, including colorectal adenocarcinoma (DLD1), breast carcinoma (MCF-7), and glioblastoma (U87), exposure to papaverine in a glucose-free medium led to a reduction in the phosphorylation of key mTOR pathway proteins (4EBP1, P70S6K, and S6RP). nih.gov This suggests that papaverine inhibits mTOR pathway activity, particularly under conditions of metabolic stress. nih.govmdpi.com The mTOR pathway's activation is often linked to tumor progression, and its inhibition by papaverine contributes to the compound's anticancer profile. nih.govmdpi.com

Table 4: Papaverine's Interactions with the mTOR Pathway

| Cell Line(s) | Condition | Observed Effect | Reference |

|---|---|---|---|

| DLD1, MCF-7, U87 | Glucose-free media | Reduction in phosphorylation of 4EBP1, P70S6K, and S6RP. | nih.gov |

Vascular Endothelial Growth Factor (VEGF) Signaling Regulation

Papaverine regulates the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels required for tumor growth. nih.govup.ac.zaup.ac.za The effects on VEGF signaling are thought to be mediated through upstream pathways like PI3K/Akt and mTOR. nih.govmdpi.com Upregulation of the PI3K/Akt pathway can lead to increased expression of VEGF ligands and receptors. mdpi.comnih.gov Studies have investigated papaverine's direct impact on the expression of VEGF components in various cancer cell lines. mdpi.comnih.gov For example, after 48 hours of exposure, papaverine downregulated the expression of VEGF B in MDA-MB-231, A549, and DU145 cell lines. mdpi.com In the same study, it upregulated VEGF Receptor 1 (VEGF R1) in MDA-MB-231 and DU145 cells, while downregulating it in A549 cells. mdpi.com However, no significant changes were observed in the expression of VEGF Receptor 2 (VEGF R2). mdpi.comup.ac.za The combination of papaverine with VEGF has also been shown to enhance the permeability of the blood-tumor barrier, potentially by downregulating tight junction proteins and upregulating caveolae structure proteins. nih.gov

Table 5: Regulation of VEGF Signaling by Papaverine (48h Exposure)

| Cell Line | Effect on VEGF B | Effect on VEGF R1 | Effect on VEGF R2 | Reference |

|---|---|---|---|---|

| MDA-MB-231 (Breast Cancer) | Downregulation | Upregulation | No significant effect | mdpi.comup.ac.za |

| A549 (Lung Cancer) | Downregulation | Downregulation | No significant effect | mdpi.comup.ac.za |

Mitogen-Activated Protein Kinase (MEK/ERK) Pathway Involvement

The Mitogen-Activated Protein Kinase (MEK/ERK) pathway, which is involved in cell proliferation and differentiation, is another signaling cascade modulated by papaverine. nih.govmdpi.comup.ac.za Research has shown that papaverine can modify this pathway by downregulating the phosphorylation of both MEK and ERK, key kinases in the cascade. asm.orgnih.gov This effect has been observed in studies on influenza virus infection, where papaverine's antiviral activity was associated with its modulation of host cell MEK/ERK signaling. asm.org Furthermore, in studies using primary retinal microglia, papaverine was found to inhibit the activation of the MEK/ERK pathway. mdpi.comnih.govnih.gov These studies also suggest that the MEK/ERK pathway may be partially regulated by the cAMP/PKA pathway, which is known to be activated by papaverine. mdpi.comnih.govnih.govnih.gov The interplay between these pathways suggests that papaverine's inhibitory effect on MEK/ERK could be a downstream consequence of its primary action as a phosphodiesterase inhibitor. mdpi.comnih.gov

Table 6: Papaverine's Involvement in the MEK/ERK Pathway

| Cell/System Model | Key Finding | Reference |

|---|---|---|

| HEK293T cells (virus-infected) | Reduced phosphorylation of MEK and ERK. | asm.org |

| Primary retinal microglia (LPS-induced) | Inhibited activation of the MEK/ERK pathway. | mdpi.comnih.govnih.gov |

High Mobility Group Box 1 (HMGB1) Mediated Responses

High Mobility Group Box 1 (HMGB1) is a nuclear protein that, when released into the extracellular space, functions as a potent damage-associated molecular pattern (DAMP) molecule, driving inflammatory responses. nih.govmdpi.com It interacts with several receptors, most notably the Receptor for Advanced Glycation End-products (RAGE), to initiate a signaling cascade that results in inflammation. researchgate.netnih.govmdpi.com Research has identified the non-narcotic opium alkaloid papaverine as a direct inhibitor of the HMGB1-RAGE signaling axis. researchgate.netnih.govplos.org

The primary mechanism of papaverine's action is the direct inhibition of the physical interaction between HMGB1 and RAGE. nih.govsigmaaldrich.com Through in silico screening, papaverine was identified as a mimetic of Pepb2, a synthetic peptide that mimics the RAGE-binding domain of HMGB1. nih.gov By resembling this binding domain, papaverine competitively blocks the HMGB1/RAGE interaction, thereby preventing the initiation of the downstream inflammatory cascade. nih.gov

This inhibition has significant consequences on cellular responses to HMGB1. By blocking the HMGB1-RAGE pathway, papaverine effectively suppresses the production and release of key pro-inflammatory cytokines. researchgate.netnih.gov Studies have consistently shown that papaverine treatment leads to a marked reduction in HMGB1-mediated production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in various cell types, including mouse macrophage-like RAW264.7 cells and bone marrow-derived macrophages. nih.gov This anti-inflammatory effect has also been observed in animal models of sepsis and acute lung injury. researchgate.netnih.gov

Furthermore, the inhibitory action of papaverine on the HMGB1/RAGE axis extends to cellular proliferation, particularly in the context of cancer. In human glioblastoma cell lines (U87MG and T98G), HMGB1 supplementation was found to promote tumor cell growth, an effect that was nullified by the administration of papaverine. nih.govresearchgate.netplos.org This suggests that papaverine's ability to function as a RAGE suppressor is a key component of its anti-proliferative effects. nih.gov

Pharmacological Investigations of Papaverine Adenylate in Experimental Models

In Vitro Studies on Cellular Systems

Impact on Cell Viability and Proliferation in Diverse Cell Lines

The effects of papaverine (B1678415) on cell viability and proliferation have been shown to be dependent on the specific cell line, concentration, and duration of exposure. nih.govnih.gov In various cancer cell lines, papaverine has demonstrated anti-proliferative effects. For instance, studies have shown a reduction in cell viability in human hepatoma (HepG-2), HT-29, T47D, and HT-1080 cells after treatment with papaverine. nih.gov

Specifically, after 48 hours of exposure, cell growth was reduced to 38% in HepG-2 cells, 35% in HT-29 cells, 20% in T47D cells, and 15% in HT-1080 cells. nih.gov Furthermore, papaverine has been shown to reduce cell proliferation in MDA-MB-231, A549, and DU145 cell lines. nih.gov After 48 hours of treatment with 150 μM papaverine, cell proliferation was reduced to 56% in MDA-MB-231 cells, 53% in A549 cells, and 64% in DU145 cells. up.ac.za

Interestingly, the cytotoxic effects of papaverine appear to be more pronounced in tumorigenic cell lines compared to non-tumorigenic ones. nih.govmdpi.com For example, one study found that while papaverine significantly reduced the viability of PC-3 human prostate cancer cells by 90%, it only reduced the viability of non-tumorigenic human fibroblast (NHF) cells by 2% under the same conditions. nih.govmdpi.com

Table 1: Effect of Papaverine on Cell Proliferation in Various Cancer Cell Lines

| Cell Line | Concentration (µM) | Exposure Time (h) | % Reduction in Cell Proliferation | Reference |

|---|---|---|---|---|

| MDA-MB-231 | 150 | 48 | 44% | up.ac.za |

| A549 | 150 | 48 | 47% | up.ac.za |

| DU145 | 150 | 48 | 36% | up.ac.za |

| HepG-2 | Not Specified | 48 | 62% | nih.gov |

| HT-29 | Not Specified | 48 | 65% | nih.gov |

| T47D | Not Specified | 48 | 80% | nih.gov |

| HT-1080 | Not Specified | 48 | 85% | nih.gov |

Cell Cycle Dynamics and Apoptosis Induction Studies

Papaverine has been observed to influence cell cycle progression and induce apoptosis, although the specific effects can vary depending on the cell type and the concentration of the compound. nih.govmdpi.com In several cancer cell lines, treatment with papaverine has led to an increase in the percentage of cells in the sub-G1 phase of the cell cycle, which is an indicator of apoptosis or cell death. nih.govnih.gov

For example, in DU145 cells, exposure to papaverine for 48 hours resulted in a statistically significant increase in the sub-G1 population. nih.gov Specifically, concentrations of 10, 50, 100, and 150 μM led to increases of 9%, 7%, 4%, and 5% in the sub-G1 phase, respectively. nih.gov Furthermore, in MDA-MB-231 cells, papaverine treatment for 72 hours led to a significant increase in cells in the sub-G1 phase, reaching 46%, and also induced endoreduplication by 10%. up.ac.za Endoreduplication is a process where cells undergo DNA replication without cell division, leading to polyploidy.

The induction of apoptosis by papaverine has also been shown to be cell line-specific. nih.gov Studies have indicated that papaverine induces apoptosis in HT-29 and T47D cells, but has little effect on HT1080 and NIH-3T3 cell lines. nih.gov

Table 2: Effect of Papaverine on Cell Cycle Distribution

| Cell Line | Concentration (µM) | Exposure Time (h) | % Cells in Sub-G1 Phase | % Increase in Endoreduplication | Reference |

|---|---|---|---|---|---|

| DU145 | 10 | 48 | Increased by 9% | Not Reported | nih.gov |

| DU145 | 50 | 48 | Increased by 7% | Not Reported | nih.gov |

| DU145 | 100 | 48 | Increased by 4% | Not Reported | nih.gov |

| DU145 | 150 | 48 | Increased by 5% | Not Reported | nih.gov |

| MDA-MB-231 | Not Specified | 72 | 46% | 10% | up.ac.za |

Smooth Muscle Cell Relaxation Mechanisms in Isolated Tissues

The relaxant effect of papaverine on smooth muscle is a well-established pharmacological property. researchgate.net In vitro studies on isolated tissues have provided insights into the underlying mechanisms. A primary mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE10A. nih.govmdpi.compatsnap.com This inhibition leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). patsnap.comnih.gov Elevated levels of these cyclic nucleotides activate protein kinases A and G, which in turn leads to a decrease in intracellular calcium concentrations, resulting in smooth muscle relaxation. patsnap.com

Furthermore, papaverine has been shown to directly block voltage-dependent L-type calcium channels in smooth muscle cells. nih.gov This action, independent of its effects on cAMP, further contributes to muscle relaxation by preventing the influx of calcium ions necessary for contraction. nih.gov Studies on isolated guinea pig tracheal smooth muscle cells demonstrated that papaverine inhibited the Ba++ inward current through these calcium channels in a concentration-dependent manner. nih.gov Similarly, in isolated human corpus cavernosum, papaverine inhibited high-potassium-induced contractions, suggesting an inhibition of extracellular calcium influx. nih.gov

Investigational Antiviral Activities in Cell Culture Models

Recent research has explored the potential of papaverine as an antiviral agent against a range of viruses in cell culture models. nih.govnih.gov These studies have demonstrated its inhibitory effects on both influenza viruses and paramyxoviruses. nih.govnih.gov

Papaverine has been shown to inhibit various strains of influenza virus, including influenza A and B. nih.govnih.gov Its mechanism of action appears to occur at a late stage of the viral life cycle. nih.govnih.gov Time-of-addition experiments have indicated that papaverine does not significantly affect viral attachment or entry into host cells. nih.gov Instead, it interferes with the nuclear export of viral ribonucleoproteins (vRNPs), which is a crucial step for the assembly of new virus particles. nih.govnih.gov This nuclear retention of vRNPs is thought to be a key factor in the reduction of influenza virus titers. nih.gov

Additionally, papaverine has been observed to modulate host cell signaling pathways that are important for viral replication. It has been shown to interfere with the cellular cAMP and MEK/ERK cascade pathways. nih.govnih.gov Specifically, in influenza virus-infected cells, papaverine treatment led to a reduction in the phosphorylation of MEK and ERK, key components of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.govasm.org

Beyond influenza viruses, papaverine has also demonstrated inhibitory activity against several paramyxoviruses. nih.govnih.gov In vitro studies have shown that papaverine can reduce the titers of parainfluenza virus 5 (PIV5), respiratory syncytial virus (RSV), and human parainfluenza virus 3 (HPIV3). nih.govnih.gov The broad-spectrum activity against different paramyxoviruses suggests that papaverine may target a conserved aspect of the viral life cycle or a common host factor utilized by these viruses. gsu.edu While the precise mechanism of inhibition for each paramyxovirus is still under investigation, the modulation of host cell signaling pathways, such as the cAMP and MEK/ERK pathways, is likely to play a significant role, similar to its action against influenza viruses. nih.govnih.gov

Modulation of HIV and Measles Virus Replication

Papaverine has been identified as an inhibitor of the replication of several viruses, including Human Immunodeficiency Virus (HIV) and the measles virus. asm.org Research into its effects on the measles virus has been conducted across various human cell lines, revealing nuanced, cell-type-specific activity.

In experimental settings, papaverine treatment has been shown to suppress the growth and cytopathic effects of the measles virus. nih.gov This suppressive action was most pronounced in neuroblastoma cells, followed by epidermoid carcinoma and glioblastoma cells. nih.gov The effect was found to be weaker in oligodendroglioma cells. nih.gov Detailed investigation in neuroblastoma cells demonstrated that the suppression of viral growth is dose-dependent and reversible. nih.gov

Mechanistically, papaverine does not appear to affect the early stages of viral replication, such as adsorption, penetration, or uncoating. nih.gov Instead, its inhibitory action occurs at a later stage, specifically by inhibiting the synthesis of viral RNAs, which includes both genomic RNA and messenger RNA (mRNA). nih.gov However, the translation of viral proteins from existing mRNA and the glycosylation and transport of viral glycoproteins to the cell membrane were not blocked by the compound. nih.gov

Table 1: Experimental Findings on Papaverine's Antiviral Effects

| Virus | Cell Model | Key Findings | Mechanism of Action | Citations |

|---|---|---|---|---|

| Measles Virus | Human neuroblastoma, glioblastoma, epidermoid carcinoma, oligodendroglioma cells | Dose-dependent, reversible suppression of viral growth and cytopathic effect. | Inhibition of viral RNA (genomic and mRNA) synthesis. No effect on viral entry or protein translation. | nih.gov |

| HIV | Not specified in detail | Reported to have an inhibitory effect on HIV replication. | Not detailed in the provided sources. | asm.org |

Effects on SARS-CoV-2 Cytopathicity in Epithelial Cells

Papaverine has emerged as a compound of interest in the context of SARS-CoV-2. Studies have investigated its antiviral properties against this virus, particularly in models that mimic the primary site of infection.

Research using air-liquid interface (ALI) cultures of primary human bronchial epithelial cells has shown that treatment with papaverine significantly inhibits SARS-CoV-2 viral levels. nih.gov The antiviral activity was observed against various SARS-CoV-2 variants. nih.gov Mechanistic studies indicate that papaverine acts at a post-entry stage of the viral life cycle. nih.gov This suggests that while the virus can still enter the host cells, its ability to replicate and propagate is hindered by the compound. The cytopathic effect, or cell damage caused by the invading virus, is consequently reduced in these epithelial cell models. nih.govplos.orgfrontierspartnerships.org

Immunomodulatory and Anti-inflammatory Effects in Cellular Models

Beyond its direct antiviral actions, papaverine exhibits significant immunomodulatory and anti-inflammatory properties. These effects have been characterized in various experimental models, highlighting its potential to modulate host immune responses.

In studies related to SARS-CoV-2, papaverine was found to attenuate interferon (IFN) signaling, a key component of the innate immune response. nih.gov This effect was observed to be independent of an active viral infection. The mechanism involves the suppression of STAT1 and STAT2 phosphorylation and their subsequent translocation into the nucleus, which is a critical step in the activation of the IFN-stimulated response element. nih.gov

In animal models of inflammation, such as experimental colonic anastomosis, the local application of papaverine led to a reduction in inflammation scores and a decrease in the infiltration of inflammatory cells like neutrophils and lymphocytes at the site of injury. mdpi.com Similarly, in models of cerebral ischemia-reperfusion, papaverine demonstrated pluripotent anti-inflammatory effects by targeting multiple immunomodulatory processes associated with neuro-vascular inflammation, including cytokine-mediated signaling pathways like the IL-17 pathway. nih.gov The anti-inflammatory properties of phosphodiesterase inhibitors like papaverine are thought to be linked to their ability to inhibit the production of reactive oxygen species (ROS) and inflammatory cytokines such as IL-1, IL-6, and TNF. scielo.br

Table 2: Observed Immunomodulatory and Anti-inflammatory Effects of Papaverine

| Experimental Model | Key Findings | Underlying Mechanism | Citations |

|---|---|---|---|

| Viral Infection Models (SARS-CoV-2) | Attenuation of interferon (IFN) signaling. | Suppression of STAT1 and STAT2 phosphorylation and nuclear translocation. | nih.gov |

| Colonic Anastomosis (Rat) | Reduced inflammation scores; decreased neutrophil and lymphocyte infiltration. | Suppressive role on local inflammation. | mdpi.com |

| Cerebral Ischemia-Reperfusion (Mouse) | Reduced ischemic infarct volume via anti-inflammatory action. | Modulation of immune-related pathways, including IL-17 signaling. | nih.gov |

Effects on Gamete Physiology and Motility in In Vitro Assays

Papaverine has been investigated for its effects on gamete function, particularly its ability to enhance sperm motility in in vitro settings. These studies often use post-thaw spermatozoa as a model for asthenozoospermia (reduced sperm motility).

Supplementation of post-thaw human sperm samples with papaverine has been shown to consistently and significantly enhance motility parameters. nih.govnih.gov In comparative studies, papaverine treatment for 30 minutes was found to be adequate for improving the motility of post-thaw sperm. nih.govnih.govresearchgate.net Importantly, this enhancement in motility did not come at the cost of inducing a premature acrosome reaction, DNA damage, or significant loss of viability. nih.govnih.gov

In the field of cell biology, papaverine is also used as a tool to study gamete physiology. For instance, in studies involving the green alga Chlamydomonas, papaverine, in combination with dibutyryl cAMP, is used to artificially activate gametes, a necessary step for conducting experiments on gamete docking and fusion. molbiolcell.org

Table 3: Effect of Papaverine (100 μmol/L) on Post-Thaw Human Spermatozoa Motility

| Time Point | Parameter | Control Group | Papaverine Group | Significance | Citations |

|---|---|---|---|---|---|

| 30 min | Total Motility (A+B) | Increased | Significantly Increased | p < 0.05 | nih.govnih.gov |

| Progressive Motility (A) | Increased | Significantly Increased | p < 0.05 | nih.govnih.gov | |

| 60 min | Total Motility (A+B) | Increased | Significantly Increased | p < 0.05 | nih.govnih.gov |

| Progressive Motility (A) | Increased | Significantly Increased | p < 0.05 | nih.govnih.gov | |

| 30 & 60 min | Acrosomal Status / Apoptosis | No significant change | No significant alteration | - | nih.govnih.gov |

Mechanistic Research in Pre-clinical In Vivo Models (Non-Human)

Assessment of Smooth Muscle Relaxation and Vasodilation in Animal Models

Papaverine is well-established as a non-specific vasodilator, and its effects on smooth muscle relaxation have been extensively studied in various animal models. Its primary mechanism of action is the inhibition of the phosphodiesterase (PDE) enzyme, which leads to an accumulation of intracellular cyclic AMP (cAMP). scielo.brmdpi.com This increase in cAMP, along with a potential inhibition of intracellular calcium influx, results in smooth muscle relaxation and subsequent vasodilation. mdpi.com

In wire myograph studies using rat aorta, papaverine demonstrated effective relaxation of vessels pre-contracted with epinephrine. mdpi.com Maximal vasodilation was achieved at a concentration of 0.18 mM. mdpi.com In other animal models, the administration of papaverine into the vaginal spongy muscularis layer was shown to increase both vaginal wall pressure and vaginal blood flow, demonstrating its vasodilatory effects on genital tissues. auajournals.org Studies on rat cerebral arterioles further suggest that papaverine-induced relaxation is mediated in large part by the inhibition of voltage-dependent Ca2+ channels. ahajournals.org Research has also noted that the response of rat aorta to papaverine can exhibit daily variations, suggesting temporal patterns in the underlying signal transducing mechanisms. researchgate.net

Table 4: Vasodilatory Effects of Papaverine in Animal Models

| Animal Model | Tissue | Key Findings | Mechanism | Citations |

|---|---|---|---|---|

| Rat | Thoracic Aorta | Effective relaxation of pre-contracted aorta; maximal effect at 0.18 mM. | PDE inhibition, leading to increased intracellular cAMP. | mdpi.com |

| Rat / Rabbit | Vaginal spongy muscularis | Increased vaginal wall pressure and vaginal blood flow. | Smooth muscle relaxation. | auajournals.org |

| Rat | Cerebral Arterioles | Vasodilation of pial arterioles. | Primarily through inhibition of Ca2+ channels. | ahajournals.org |

Studies on Organ-Specific Biochemical Modulations (e.g., Testicular Ischemia-Reperfusion Injury)

The protective effects of papaverine have been evaluated in organ-specific injury models, such as testicular ischemia-reperfusion (I/R) injury in rats. Testicular torsion followed by detorsion creates an I/R injury scenario characterized by oxidative stress and tissue damage. dovepress.commdpi.com

In an experimental rat model, the direct application of a papaverine solution onto the spermatic cord during detorsion was investigated. scielo.brnih.gov The results showed that papaverine had a protective effect against the testicular injury caused by I/R. scielo.brnih.gov Histopathological evaluation revealed a significant improvement in the Johnsen Tubular Biopsy Score (JTBS) and protective effects in the Cosentino grades for the groups treated with papaverine. scielo.br

The proposed mechanism for this protective effect involves papaverine's ability to induce smooth muscle relaxation in the vasculature of the spermatic cord, thereby improving perfusion upon detorsion. scielo.brnih.gov This is primarily achieved by inhibiting the phosphodiesterase enzyme, which increases levels of cyclic AMP (cAMP). scielo.br Additionally, some phosphodiesterase inhibitors are known to possess anti-inflammatory properties, which may also contribute to the reduction of tissue damage in I/R injury. scielo.brcapes.gov.brarchivesofmedicalscience.com

Table 5: Papaverine in Experimental Testicular Ischemia-Reperfusion (I/R) Injury in Rats

| Experimental Design | Administration | Evaluation Metrics | Key Findings | Citations |

|---|---|---|---|---|

| Testicular torsion followed by detorsion to induce I/R injury. | Direct application of papaverine solution to the spermatic cord. | Histopathological analysis (Cosentino scoring, Johnsen Tubular Biopsy Score - JTBS). | Significant improvement observed in JTBS. Protective effects determined in Cosentino grades. | scielo.brnih.gov |

Investigations into Central Nervous System Biochemical Pathways and Behavioral Correlates

Papaverine, an opium alkaloid, has been the subject of numerous studies to elucidate its effects on the central nervous system (CNS). wikipedia.org Research has particularly focused on its interaction with biochemical pathways and the resulting behavioral changes, with significant attention given to its impact on microglial activation. nih.govresearchgate.net

Papaverine's primary mechanism of action involves the inhibition of the phosphodiesterase (PDE) enzyme, which leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). nih.govpatsnap.com This inhibition, particularly of the PDE10A subtype found in the brain's striatum, is central to its effects on neuronal signaling. wikipedia.orgfrontiersin.org

Microglial Activation and Neuroinflammation

Microglia are the primary immune cells of the CNS, and their activation is a key component of neuroinflammation. frontiersin.org Studies have shown that papaverine can suppress the activation of microglia induced by inflammatory agents like lipopolysaccharide (LPS). nih.govresearchgate.netresearchgate.net This anti-inflammatory effect is mediated through the modulation of several key signaling pathways.

In experimental models using retinal and BV2 microglial cells, papaverine has been shown to inhibit the production of pro-inflammatory molecules such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β). nih.gov Conversely, it increases the production of the anti-inflammatory cytokine interleukin-10 (IL-10). nih.gov This regulation of inflammatory mediators occurs at both the protein and mRNA levels. nih.gov

The underlying mechanism for this anti-inflammatory action involves the cAMP/PKA and MEK/Erk signaling pathways. nih.govnih.gov Papaverine's inhibition of PDE leads to elevated cAMP levels, which in turn activates Protein Kinase A (PKA). nih.govresearchgate.net This cascade can suppress the activation of the NLRP3 inflammasome, a key component in the inflammatory response, and inhibit the nuclear factor-κB (NF-κB) pathway, which is crucial for the transcription of pro-inflammatory genes. biomolther.orgkoreascience.krnih.gov Furthermore, papaverine has been found to block the phosphorylation of MEK and Erk, which are upregulated during microglial activation. nih.govasm.org

Behavioral Correlates

The modulation of these biochemical pathways by papaverine has observable effects on behavior in animal models. In a mouse model of Parkinson's disease, a condition with a significant neuroinflammatory component, papaverine treatment was found to recover locomotor activity that was impaired by the neurotoxin MPTP. researchgate.netnih.gov This behavioral improvement was associated with suppressed microglial activation and a reduction in pro-inflammatory mediators in the brain. researchgate.netnih.gov

Furthermore, in a rat model of autism spectrum disorder (ASD) induced by prenatal exposure to valproic acid, papaverine administration rectified core behavioral phenotypes. nih.gov These improvements included enhanced social behavior and corrected repetitive behaviors, anxiety, and locomotion. nih.gov The study linked these behavioral changes to alterations in protein markers associated with neuronal survival, neurogenesis, and neuronal inflammation. nih.gov

However, the behavioral effects of papaverine are complex. While some studies suggest an antipsychotic-like profile, others have failed to find evidence supporting this in certain models. wikipedia.orgresearchgate.net For instance, one study found that papaverine did not reverse PPI deficits induced by dopamine (B1211576) agonists, a common test for antipsychotic activity. researchgate.net

Interactive Data Table: Effects of Papaverine on CNS Biochemical Markers

| Model System | Inducing Agent | Papaverine Effect | Pathway Implicated | Reference |

| Retinal Microglia | LPS | ↓ TNF-α, IL-1β; ↑ IL-10 | cAMP/PKA, MEK/Erk | nih.gov |

| BV2 Microglia | LPS | ↓ NO, TNF-α, IL-1β; ↑ IL-10 | PKA signaling | nih.gov |

| Parkinson's Model (mice) | MPTP | ↓ Microglial activation, ↓ pro-inflammatory cytokines | - | nih.gov |

| Autism Model (rats) | Valproic Acid | ↑ BDNF, synapsin-IIa, DCX, pCREB, IL-10; ↓ TNF-α, IL-6 | PDE10A | nih.gov |

| Microglial Priming Model (mice) | MPTP/LPS | ↓ NLRP3 inflammasome activation, ↓ IL-1β | NF-κB, CREB | biomolther.orgkoreascience.kr |

Computational and Biophysical Approaches in Papaverine Adenylate Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to model the interaction between a ligand, such as papaverine (B1678415), and its protein target at the atomic level.

Papaverine is recognized as a potent inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). researchgate.netresearchgate.net Molecular docking studies are crucial for visualizing how papaverine fits into the catalytic pocket of PDE10A and for estimating the strength of this interaction. These models help explain the compound's selectivity against different PDE families and isoforms. nih.govmdpi.com For instance, papaverine has been used as a reference compound in studies aiming to discover novel PDE10A inhibitors. researchgate.net

Research has quantified the inhibitory concentration (IC50) of papaverine against several PDE isoforms, demonstrating its marked preference for PDE10A. This selectivity is a key aspect explored through computational modeling, which analyzes the subtle differences in the active sites of PDE isoforms.

Table 1: Inhibitory Potency (IC50) of Papaverine against PDE Isoforms An interactive table detailing the comparative inhibitory concentrations of Papaverine across different Phosphodiesterase (PDE) isoforms.

| PDE Isoform | IC50 Value | Source |

| PDE10A | 36 nM | researchgate.net |

| PDE4D | 320 nM | researchgate.net |

| PDE3A | 1,300 nM | researchgate.net |

Beyond its effects on PDEs, computational and experimental methods have been used to predict and confirm papaverine's interactions with other significant biological targets, including ion channels and G-protein coupled receptors (GPCRs). plos.org Such "off-target" interactions can be crucial for understanding a drug's full pharmacological profile.

Direct evidence shows that papaverine interacts with α2-adrenergic receptors in a competitive manner. nih.gov Studies comparing papaverine with verapamil, another vasoactive agent, revealed that both compounds inhibit the binding of [3H]-yohimbine to these receptors, though with different potencies. nih.gov This interaction contributes to its effects on physiological responses like platelet aggregation. nih.gov The modulation of various ion channels is a known consequence of signaling pathways involving adenylate cyclase, such as the pathway activated by the pituitary adenylate cyclase-activating polypeptide (PACAP), further linking papaverine's sphere of influence to these membrane proteins. nih.gov

Table 2: Papaverine Interaction with α2-Adrenergic Receptors An interactive table summarizing the binding and inhibitory constants of Papaverine in relation to α2-adrenergic receptor activity.

| Parameter | Value | Notes | Source |

| KI for [3H]-yohimbine binding | 0.39 ± 0.05 µM | Competitive inhibition | nih.gov |

| IC50 for inhibition of epinephrine-potentiated platelet aggregation | 11 ± 3.6 µM | Functional assay | nih.gov |

Modeling Binding Affinities to Phosphodiesterase Isoforms

Quantitative Structure-Activity Relationship (QSAR) Studies for Adenylate Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling discipline that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov While specific QSAR studies focusing on a class of "papaverine adenylate" compounds are not widely documented, the QSAR methodology is fundamental to the process of optimizing a lead compound like papaverine.

The goal of a QSAR study is to identify the key physicochemical properties (descriptors) of a molecule—such as its steric, electronic, and hydrophobic characteristics—that govern its activity. researchgate.net By analyzing a series of papaverine derivatives with varying potencies, a predictive QSAR model could be built using statistical methods like multiple linear regression (MLR) or machine learning algorithms. nih.govresearchgate.net

For example, 3D-QSAR methods like Comparative Molecular Force Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the 3D properties of molecules with their activity, based on a presumed binding orientation derived from molecular docking. nih.gov Such models provide a roadmap for medicinal chemists, suggesting which parts of the papaverine scaffold should be modified to enhance binding affinity and selectivity for a target like PDE10A, ultimately leading to the design of new chemical entities with improved therapeutic profiles. researchgate.netresearchgate.net

In Silico Pathway Analysis for Predicted Biological Effects

In silico pathway analysis is a computational methodology used to predict the biological impact of a compound by mapping its known or predicted molecular targets onto established biological pathways. This approach provides a systems-level understanding, generating hypotheses about a compound's mechanism of action, potential therapeutic applications, and off-target effects. For Papaverine adenylate, this analysis is particularly valuable as it allows for the integrated exploration of the convergent and divergent signaling cascades influenced by its two constituent components: the phosphodiesterase (PDE) inhibitor Papaverine and the endogenous signaling molecule Adenosine monophosphate (adenylate).

The analysis typically begins by compiling a list of high-confidence protein targets for each component. These targets are then used as input for pathway enrichment software, which queries databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene Ontology (GO). The software identifies pathways that are statistically overrepresented with the compound's targets, suggesting that these pathways are likely to be significantly modulated by the compound.

Predicted Protein Targets

Initial steps in the in silico analysis involve identifying the primary molecular targets of Papaverine and Adenosine monophosphate. Papaverine is well-characterized as a non-specific inhibitor of cyclic nucleotide phosphodiesterases, while the adenylate moiety directly engages with enzymes of purine (B94841) metabolism and can influence adenosine receptor signaling. A curated list of predicted primary targets forms the basis for subsequent pathway mapping.

| Component | Protein Target | Gene Name | Predicted Interaction | Primary Biological Role of Target |

|---|---|---|---|---|

| Papaverine | Phosphodiesterase 10A | PDE10A | Inhibition | Hydrolysis of cAMP and cGMP |

| Papaverine | Phosphodiesterase 4D | PDE4D | Inhibition | Hydrolysis of cAMP |

| Papaverine | Voltage-gated Ca2+ channels | CACNA1C | Blockade | Regulation of intracellular calcium influx |

| Adenylate | Adenosine A2A Receptor | ADORA2A | Agonism (via conversion to adenosine) | G-protein coupled receptor stimulating adenylyl cyclase |

| Adenylate | AMP Deaminase | AMPD1 | Substrate | Catalyzes deamination of AMP to IMP in purine metabolism |

| Adenylate | 5'-nucleotidase | NT5E | Substrate | Catalyzes hydrolysis of AMP to adenosine |

Pathway Enrichment Analysis Findings

Using the targets identified in Table 1, pathway enrichment analysis predicts several key biological networks that are likely modulated by Papaverine adenylate. The analysis highlights pathways where the effects of Papaverine and adenylate may converge, potentially leading to synergistic or additive cellular responses. The results are typically ranked by statistical significance (p-value), where a lower p-value indicates a higher likelihood that the association is not due to random chance.

| KEGG Pathway ID | Pathway Name | Associated Targets from Table 1 | Simulated P-value | Predicted Biological Outcome |

|---|---|---|---|---|

| hsa04024 | cAMP signaling pathway | PDE10A, PDE4D, ADORA2A | 1.8 x 10-6 | Potentiation of intracellular cAMP levels through dual-mechanism action (inhibition of degradation and stimulation of synthesis). |

| hsa04020 | Calcium signaling pathway | CACNA1C, PDE10A | 7.5 x 10-5 | Modulation of intracellular Ca2+ homeostasis via direct channel blockade and indirect effects from cyclic nucleotide signaling. |

| hsa00230 | Purine metabolism | AMPD1, NT5E | 2.1 x 10-4 | Direct engagement and flux alteration within the cellular purine pool, affecting adenosine and ATP availability. |

| hsa04022 | cGMP-PKG signaling pathway | PDE10A | 9.3 x 10-3 | Elevation of intracellular cGMP levels, primarily through inhibition of PDE10A-mediated degradation. |

| hsa04713 | Circadian entrainment | ADORA2A, PDE10A | 1.4 x 10-2 | Modulation of signaling components known to be integral to the regulation of the central and peripheral circadian clocks. |

Interpretation of In Silico Findings

The in silico pathway analysis strongly suggests that the primary biological effect of Papaverine adenylate is centered on the potent modulation of cyclic nucleotide signaling. The predicted synergy within the cAMP signaling pathway is particularly noteworthy. Papaverine inhibits the enzymatic degradation of cAMP by targeting PDEs, while the adenylate component, upon conversion to adenosine, can stimulate cAMP synthesis via the A2A receptor. This dual action could theoretically lead to a more sustained and robust increase in intracellular cAMP than could be achieved by either component alone.

Furthermore, the analysis predicts a significant impact on calcium signaling. This is attributed to Papaverine's direct action on voltage-gated calcium channels and the well-established cross-talk between cAMP/PKA signaling and calcium-handling proteins. The enrichment of the purine metabolism pathway is a direct consequence of the adenylate moiety, indicating that the compound will integrate with fundamental cellular processes related to energy charge and nucleotide synthesis.

Advanced Analytical Methodologies for Papaverine Adenylate Research

Development and Validation of Chromatographic Techniques

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental to the quantitative analysis of papaverine (B1678415) adenylate in research samples. These methods are often coupled with mass spectrometry for enhanced structural elucidation.

The quantification of the papaverine moiety in papaverine adenylate is routinely achieved using reverse-phase HPLC with UV detection. The development and validation of these methods are critical to ensure data accuracy and reliability.

Developed HPLC methods are typically validated according to guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). Validation parameters include specificity, linearity, precision (repeatability and intermediate precision), accuracy, and robustness. Specificity is demonstrated by the absence of interference from other components in the sample matrix. A reversed-phase HPLC method was developed and validated for the simultaneous determination of papaverine hydrochloride, along with paracetamol and acetylsalicylic acid. oup.com The method demonstrated good linearity, precision, and accuracy, meeting ICH guidelines. oup.com

For the analysis of papaverine in biological samples, such as plasma, rapid and sensitive HPLC assays have been established. One such method utilized a paired-ion, reversed-phase system with UV detection at 254 nm, achieving a sensitivity of 2 ng/ml. nih.gov This highlights the capability of HPLC to quantify low levels of the active moiety of papaverine adenylate in biological matrices. Another study focused on developing an HPLC method for determining papaverine in the presence of its photooxidation products, using a Duet C18/SCX column and a mobile phase of phosphate (B84403) buffer (pH 3.80) and acetonitrile (B52724) (40:60). tandfonline.comtandfonline.com

A summary of typical HPLC conditions for the analysis of the papaverine component is presented in the table below.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Agilent Zorbax SB-C18 | C18 column (150 mm x 4.6 mm, 5 µm) | Duet C18/SCX column |

| Mobile Phase | 25 mM potassium dihydrogenphosphate (pH 3.4) and acetonitrile (gradient) | 0.5% ammonium (B1175870) acetate-1% triethylamine-methanol (39:1:60) | Phosphate buffer (pH 3.80) and acetonitrile (40:60) |

| Flow Rate | 1.5 mL/min | 1.0 mL/min | Not specified |

| Detection | 240 nm | 238 nm | Not specified |

| Column Temperature | 60°C | 40°C | Not specified |

| Linear Range | Not specified | 10-160 µg/mL | 0.001-0.010 mg/mL |

| Reference | oup.com | ingentaconnect.com | tandfonline.com |

This table presents a compilation of conditions from various studies on papaverine analysis and should be considered as illustrative examples.

While HPLC with UV detection is excellent for quantification, its coupling with mass spectrometry (HPLC-MS) provides a powerful tool for the structural elucidation of papaverine adenylate and its metabolites, especially in complex biological matrices. HPLC-MS combines the separation capabilities of HPLC with the mass analysis capabilities of MS, allowing for the determination of the molecular weight and fragmentation patterns of the compound. This is invaluable for confirming the identity of papaverine adenylate in research samples and for identifying potential metabolites in non-human in vivo studies.

High-Performance Liquid Chromatography (HPLC) for Compound Quantification in Research Samples

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the definitive structural confirmation of papaverine adenylate and for analyzing its functional groups and dynamic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For papaverine adenylate, ¹H NMR and ¹³C NMR would provide detailed information about the hydrogen and carbon framework of both the papaverine and the adenylate components. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum would confirm the connectivity of the protons, while the ¹³C NMR spectrum would identify all unique carbon environments. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can be employed to establish the connectivity between protons and carbons, providing unambiguous structural confirmation. Furthermore, NMR can be used to study the dynamic processes of papaverine adenylate in solution, such as conformational changes.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of papaverine adenylate would exhibit characteristic absorption bands corresponding to the various functional groups in its structure. For the papaverine moiety, this would include C-H stretching vibrations of the aromatic and methoxy (B1213986) groups, C=N stretching of the isoquinoline (B145761) ring, and C-O stretching of the ether linkages. The adenylate portion would show characteristic bands for the N-H stretching of the amine group, C=N and C=C stretching of the purine (B94841) ring, O-H stretching from the ribose and phosphate groups, and P=O and P-O stretching from the phosphate group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

Bioanalytical Methods for In Vitro and In Vivo (Non-Human) Sample Analysis

The analysis of papaverine adenylate in in vitro and non-human in vivo samples requires robust and sensitive bioanalytical methods. These methods typically involve sample preparation to extract the analyte from the biological matrix, followed by analysis using techniques like HPLC or LC-MS.

A study on the determination of papaverine in biological samples utilized a continuous flow membrane microextraction (CFMME) method coupled with HPLC-UV. cdnsciencepub.comcdnsciencepub.comresearchgate.net This method serves as an efficient pre-concentration and clean-up technique for complex matrices like plasma and urine. cdnsciencepub.comcdnsciencepub.comresearchgate.net The procedure demonstrated good linearity and low limits of detection (LOD) of 0.6 ng/mL for papaverine. cdnsciencepub.comcdnsciencepub.comresearchgate.net Such methods are crucial for pharmacokinetic and metabolic studies of papaverine adenylate in non-human research models.

Future Directions and Emerging Research Avenues for Papaverine Adenylate

Exploration of Novel Target Interactions and Off-Target Effects

Papaverine (B1678415) is primarily recognized for its inhibitory action on phosphodiesterase (PDE) enzymes, particularly PDE10A. mdpi.comportlandpress.comnih.gov This inhibition leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in various cellular signaling pathways. nih.govahajournals.orgmdpi.com The accumulation of cAMP affects downstream pathways such as the phosphatidylinositol-3-kinase/protein kinase B (PI3K/Akt) pathway, the mammalian target of rapamycin (B549165) (mTOR), and vascular endothelial growth factor (VEGF). mdpi.comnih.gov

However, research indicates that papaverine is not entirely selective for PDE10A. researchgate.netresearchgate.net Its inhibitory effects on PDE3 and PDE4 are less than tenfold compared to its effect on PDE10A, suggesting potential off-target effects. researchgate.netresearchgate.net Indeed, studies in animal models have revealed effects that are difficult to explain solely by PDE10A inhibition. nih.gov For instance, papaverine has been shown to interact with cyclin-dependent kinase 5 (CDK5), a protein implicated in lung cancer cell proliferation and migration. acs.org Further research is needed to fully characterize these and other potential novel targets and off-target effects to gain a comprehensive understanding of papaverine's pharmacological profile.

Development of Advanced In Vitro and In Vivo (Non-Human) Models for Mechanistic Insights

To unravel the complex mechanisms of papaverine adenylate, researchers are developing and utilizing advanced experimental models. In vitro studies using various cancer cell lines, such as adenocarcinoma alveolar cancer (A549), human hepatoma (HepG-2), colorectal adenocarcinoma (DLD1), breast carcinoma (MCF-7), and glioblastoma (U87), have demonstrated its anti-proliferative effects. mdpi.com These studies have shown that papaverine can induce cell cycle arrest and apoptosis. mdpi.comnih.gov For example, in prostate cancer cells, elevated cAMP levels due to papaverine exposure lead to cell growth arrest. mdpi.com

Advanced in vitro models, such as three-dimensional (3D) cell cultures and organ-on-a-chip systems, can provide a more physiologically relevant environment to study cellular responses to papaverine. These models can better mimic the complex interactions between cells and their microenvironment.

In vivo studies in non-human models are also crucial for understanding the systemic effects of papaverine. Studies in rats have been used to investigate its effects on dopamine (B1211576) turnover and behavior. nih.gov Genetically engineered PDE10A-knockout mice have been instrumental in distinguishing the on-target effects of PDE10A inhibition from potential off-target effects of papaverine. researchgate.netresearchgate.net Furthermore, positron emission tomography (PET) with specific radioligands is being used to non-invasively image PDE10A expression in the brains of nonhuman primates, providing a tool to assess target engagement of PDE10A inhibitors like papaverine. nih.gov Future in vivo research will likely involve more sophisticated animal models of specific diseases to evaluate the therapeutic potential of papaverine adenylate.

Rational Design of Next-Generation Papaverine Adenylate Analogs for Enhanced Selectivity

A significant avenue of future research is the rational design of papaverine adenylate analogs with improved selectivity for specific PDE subtypes. researchgate.net While papaverine is a potent PDE10A inhibitor, its lack of complete selectivity can lead to off-target effects. researchgate.netresearchgate.net The goal is to develop new compounds that retain the beneficial effects of PDE10A inhibition while minimizing interactions with other PDEs and cellular targets.

Researchers are synthesizing and evaluating new analogs by modifying the structure of papaverine. researchgate.net For example, incorporating fluorine-containing substituted groups has led to compounds with comparable binding affinity for PDE10A but significantly lower affinity for PDE3A and PDE3B. researchgate.net This approach aims to create more targeted therapies with potentially fewer side effects. The development of these next-generation analogs will require a combination of chemical synthesis, in vitro screening, and in vivo evaluation to identify candidates with optimal pharmacological profiles.

Investigating Potential Synergistic Effects with other Bioactive Compounds in Research Settings

The investigation of synergistic effects between papaverine adenylate and other bioactive compounds is a promising area of research. Combining papaverine with other agents could enhance its therapeutic efficacy or allow for the use of lower doses, potentially reducing side effects.

For instance, in the context of cancer research, combining papaverine with the ATP-competitive inhibitor roscovitine (B1683857) has shown an additive inhibitory effect on the proliferation of A549 lung cancer cells. acs.org Another study demonstrated a synergistic cytotoxic effect when papaverine was combined with the oncolytic Newcastle disease virus (NDV) in breast cancer models, both in vitro and in vivo. nih.gov Research has also explored the combination of papaverine with prostaglandin (B15479496) E2 in prostate cancer cell lines. nih.gov

Future studies will likely explore a wider range of combination therapies in various research settings to identify synergistic interactions that could be translated into more effective therapeutic strategies.

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) to Elucidate Downstream Effects

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is set to revolutionize our understanding of the downstream effects of papaverine adenylate. researchgate.nethumanspecificresearch.orgmdpi.com These high-throughput methods provide a comprehensive view of the molecular changes that occur within a cell or organism in response to a compound. semanticscholar.org

Genomics can identify genetic factors that may influence an individual's response to papaverine.

Transcriptomics can reveal changes in gene expression patterns, providing insights into the signaling pathways modulated by the compound. mdpi.com

Proteomics allows for the large-scale study of proteins and can identify changes in protein expression and post-translational modifications. humanspecificresearch.org

Metabolomics analyzes the complete set of metabolites within a biological sample, offering a direct snapshot of the cellular phenotype and metabolic pathways affected by papaverine. mdpi.com

By integrating data from these different omics levels, researchers can construct a more complete picture of the complex biological network effects of papaverine adenylate, moving from a single-target to a systems-level understanding. semanticscholar.org This approach can help to identify novel biomarkers of response and elucidate the full spectrum of its molecular mechanisms.

Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Biology

Advanced computational modeling is becoming an indispensable tool for gaining deeper mechanistic insights into the actions of papaverine adenylate and for predictive biology. Computational approaches can be used to simulate the interactions between papaverine and its target proteins at an atomic level, helping to explain its binding affinity and selectivity.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Papaverine adenylate, and how can structural purity be validated?

- Methodological Answer : Synthesis typically involves reacting Papaverine with adenosine triphosphate (ATP) under controlled enzymatic conditions. Key steps include pH stabilization (6.5–7.5) and temperature regulation (25–37°C) to optimize yield. Structural validation requires a combination of nuclear magnetic resonance (NMR) for functional group analysis, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Cross-referencing spectral data with established libraries (e.g., SciFinder or PubChem) ensures accuracy .

Q. How should researchers design experiments to assess Papaverine adenylate’s stability under varying physiological conditions?

- Methodological Answer : Stability studies should include:

- Temperature gradients : Incubate samples at 4°C, 25°C, and 37°C to simulate storage and physiological environments.

- pH variations : Test solubility and degradation in buffers ranging from pH 2.0 (gastric) to 7.4 (blood plasma).

- Time-course analysis : Use UV-Vis spectrophotometry to track absorbance changes at λmax (typically 260–280 nm for adenosine derivatives) over 24–72 hours.

Statistical analysis (e.g., ANOVA) should quantify degradation rates, with error bars representing triplicate measurements .

Q. What are the best practices for quantifying Papaverine adenylate in biological matrices?

- Methodological Answer : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., Papaverine-d3) to correct for matrix effects. Validate the method using:

- Calibration curves (linearity: R<sup>2</sup> > 0.99).

- Recovery assays (spiked samples at low, medium, and high concentrations).

- Limit of detection (LOD) and limit of quantification (LOQ) calculations based on signal-to-noise ratios.

Include negative controls to rule out endogenous interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported EC50 values for Papaverine adenylate’s PDE10A inhibition?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration, enzyme source). To address this:

Standardize assay parameters : Use recombinant human PDE10A and ATP concentrations aligned with physiological levels (1–5 mM).

Compare inhibition kinetics : Perform Michaelis-Menten analyses to calculate Ki values under identical conditions.

Meta-analysis : Apply Cochran’s Q test to evaluate heterogeneity across studies, and use random-effects models to estimate pooled effect sizes if heterogeneity is high .

Q. What experimental strategies can elucidate the structural determinants of Papaverine adenylate’s selectivity for adenosine receptors?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to predict binding affinities for A1, A2A, A2B, and A3 receptors. Validate with site-directed mutagenesis of receptor binding pockets.

- Competitive binding assays : Combine radiolabeled agonists (e.g., [<sup>3</sup>H]CCPA for A1) with Papaverine adenylate at varying concentrations to calculate IC50.

- Structural dynamics : Perform molecular dynamics simulations (100 ns trajectories) to assess conformational stability of receptor-ligand complexes .

Q. How should researchers design a longitudinal study to evaluate Papaverine adenylate’s cumulative effects on neuronal cAMP levels?

- Methodological Answer :

- In vitro models : Differentiate SH-SY5Y neuroblastoma cells and treat with Papaverine adenylate (1–100 µM) over 7–14 days. Measure cAMP via ELISA or FRET-based biosensors (e.g., Epac-SH187).

- In vivo models : Use transgenic mice expressing cAMP reporters (e.g., CAMPER). Administer Papaverine adenylate intravenously and perform two-photon microscopy on acute brain slices.

- Data normalization : Adjust for batch effects using ComBat or Z-score normalization .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in Papaverine adenylate studies?

- Methodological Answer :

- Non-linear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using tools like GraphPad Prism.

- Outlier detection : Apply Grubbs’ test or ROUT method (Q = 1%).

- Sensitivity analysis : Use Monte Carlo simulations to assess robustness of EC50 estimates to experimental noise .

Q. How can researchers ensure reproducibility when studying Papaverine adenylate’s off-target effects?

- Methodological Answer :

- Blinded experiments : Assign compound aliquots with randomized codes.

- Orthogonal assays : Confirm hits from high-throughput screening (HTS) with surface plasmon resonance (SPR) or thermal shift assays .

- Data transparency : Deposit raw data in repositories like Zenodo or Figshare, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Ethical and Methodological Considerations

Q. What are the key ethical considerations when using animal models to study Papaverine adenylate’s neuroprotective effects?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。